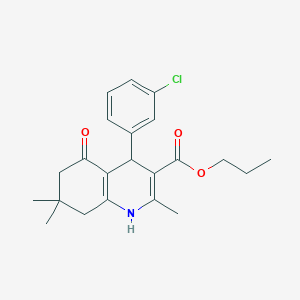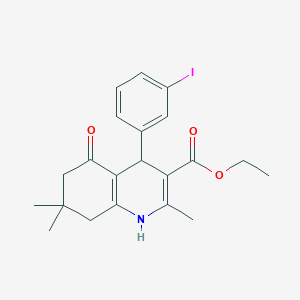![molecular formula C19H23N3O5 B4958832 N-[2-(2-methoxyphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B4958832.png)
N-[2-(2-methoxyphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-methoxyphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline, commonly known as Moxifloxacin, is a synthetic antibacterial agent that belongs to the fluoroquinolone class of antibiotics. Moxifloxacin is used to treat a wide range of bacterial infections, including respiratory tract infections, skin infections, and urinary tract infections.
Mecanismo De Acción
Moxifloxacin works by inhibiting bacterial DNA synthesis. It does this by binding to the DNA gyrase and topoisomerase IV enzymes, which are essential for bacterial DNA replication. By inhibiting these enzymes, Moxifloxacin prevents bacterial DNA from replicating, which ultimately leads to bacterial cell death.
Biochemical and Physiological Effects
Moxifloxacin has been shown to have a number of biochemical and physiological effects. It has been shown to have a high degree of tissue penetration, which allows it to effectively treat infections in various parts of the body. Moxifloxacin has also been shown to have a low potential for drug interactions, which makes it a safe and effective treatment option for many patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Moxifloxacin has a number of advantages and limitations for lab experiments. One advantage is that it is a broad-spectrum antibiotic, which means that it can be used to treat a wide range of bacterial infections. Another advantage is that it has a low potential for drug interactions, which makes it a safe and effective treatment option for many patients. However, one limitation is that it can be expensive to produce, which may limit its availability for use in lab experiments.
Direcciones Futuras
There are a number of future directions for research on Moxifloxacin. One area of research is the development of new formulations of the drug that can be administered in different ways, such as through inhalation or injection. Another area of research is the development of new uses for Moxifloxacin, such as in the treatment of viral infections or as a cancer treatment. Additionally, there is a need for further research on the long-term effects of Moxifloxacin use, as well as its potential impact on bacterial resistance.
Métodos De Síntesis
The synthesis of Moxifloxacin involves the reaction of 2-amino-5-nitrophenol with 2-(2-methoxyphenoxy)ethyl chloride in the presence of a base to form 2-(2-methoxyphenoxy)ethyl-5-nitrophenol. This intermediate compound is then reacted with morpholine in the presence of a base to form Moxifloxacin.
Aplicaciones Científicas De Investigación
Moxifloxacin has been extensively studied for its antibacterial properties. It has been shown to be effective against a wide range of bacteria, including both Gram-positive and Gram-negative bacteria. Moxifloxacin has also been studied for its potential use in the treatment of tuberculosis, as well as for its ability to penetrate the blood-brain barrier and treat central nervous system infections.
Propiedades
IUPAC Name |
N-[2-(2-methoxyphenoxy)ethyl]-5-morpholin-4-yl-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5/c1-25-18-4-2-3-5-19(18)27-11-8-20-16-14-15(6-7-17(16)22(23)24)21-9-12-26-13-10-21/h2-7,14,20H,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZFQRGELLVZCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNC2=C(C=CC(=C2)N3CCOCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-methoxyphenoxy)ethyl]-5-(morpholin-4-yl)-2-nitroaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4958751.png)
![N-{2-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B4958758.png)
![1-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-(3-methoxypropyl)piperidine](/img/structure/B4958768.png)
![N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanamine](/img/structure/B4958776.png)

![methyl 4-{2-[(2-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4958787.png)
![2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B4958792.png)
![4-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4958795.png)

![N-{3-[(3-hydroxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B4958801.png)

![N-[2-(diethylamino)ethyl]-2-{4-oxo-3-[2-(2-pyridinyl)ethyl]-3,4-dihydro-1-phthalazinyl}acetamide](/img/structure/B4958841.png)

![2-(allylthio)-4-[2-(benzyloxy)-5-bromobenzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4958853.png)